molecular formula C8H14N2OS B2420954 3-Pentyl-2-sulfanylideneimidazolidin-4-one CAS No. 860030-16-6

3-Pentyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2420954
CAS No.: 860030-16-6
M. Wt: 186.27
InChI Key: GUGKELXAUUBCNA-UHFFFAOYSA-N
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Description

3-Pentyl-2-sulfanylideneimidazolidin-4-one is a chemical compound known for its unique structure and properties. It belongs to the class of thiohydantoins, which are sulfur-containing heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentyl-2-sulfanylideneimidazolidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable aldehyde with thiourea, followed by cyclization to form the thiohydantoin ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring purity and yield through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Pentyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the imidazolidinone ring or the pentyl side chain.

    Substitution: The hydrogen atoms on the imidazolidinone ring can be substituted with different functional groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Pentyl-2-sulfanylideneimidazolidin-4-one has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzylidene-2-sulfanylideneimidazolidin-4-one
  • 5-Cinnamylidene-2-sulfanylideneimidazolidin-4-one

Comparison

Compared to these similar compounds, 3-Pentyl-2-sulfanylideneimidazolidin-4-one has a unique pentyl side chain, which can influence its chemical reactivity and biological activity. The presence of the pentyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic sites on proteins .

Properties

IUPAC Name

3-pentyl-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c1-2-3-4-5-10-7(11)6-9-8(10)12/h2-6H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGKELXAUUBCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)CNC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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